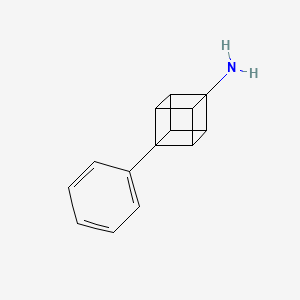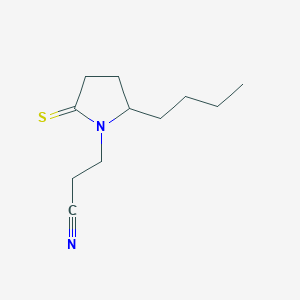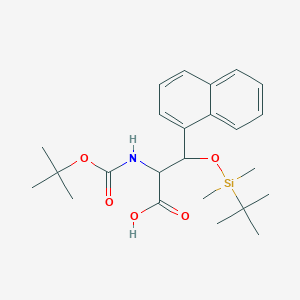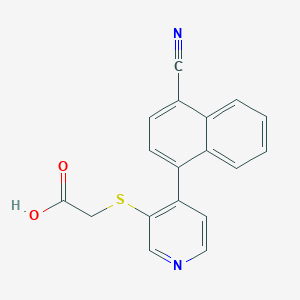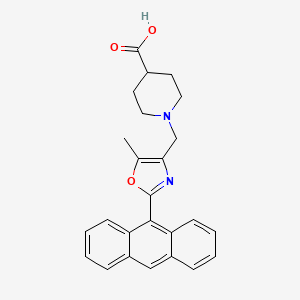
1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that combines an anthracene moiety, an oxazole ring, and a piperidine carboxylic acid group
准备方法
The synthesis of 1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide or nitrile under acidic or basic conditions.
Attachment of the anthracene moiety:
Formation of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Coupling of the oxazole and piperidine rings: This step involves the formation of a carbon-carbon bond between the oxazole and piperidine rings, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives using appropriate reagents.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: This compound can be used as a probe or ligand in biological studies to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of 1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The anthracene moiety can intercalate into DNA, while the oxazole and piperidine rings can interact with proteins or other biomolecules. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
相似化合物的比较
1-((2-(Anthracen-9-yl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-anthracen-9-ylacetyl)piperidine-4-carboxylic acid: This compound has a similar structure but lacks the oxazole ring, which may result in different chemical and biological properties.
Anthracene derivatives: Compounds containing the anthracene moiety, such as anthraquinone, may have similar electronic properties but different reactivity and applications.
Oxazole derivatives: Compounds containing the oxazole ring, such as 2,5-dimethyloxazole, may have similar chemical reactivity but different biological activities.
The uniqueness of this compound lies in its combination of the anthracene, oxazole, and piperidine moieties, which confer specific chemical and biological properties that are not found in other compounds.
属性
分子式 |
C25H24N2O3 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
1-[(2-anthracen-9-yl-5-methyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C25H24N2O3/c1-16-22(15-27-12-10-17(11-13-27)25(28)29)26-24(30-16)23-20-8-4-2-6-18(20)14-19-7-3-5-9-21(19)23/h2-9,14,17H,10-13,15H2,1H3,(H,28,29) |
InChI 键 |
BFAZOMUJJWFJGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CN5CCC(CC5)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


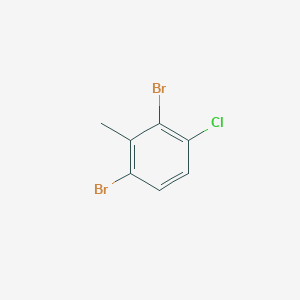
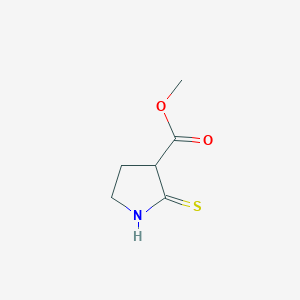
![2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12866565.png)
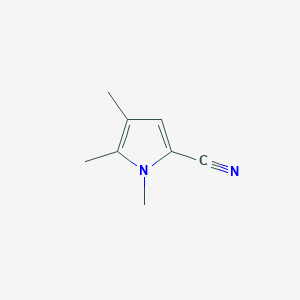
![2-(Chloromethyl)-7-iodobenzo[d]oxazole](/img/structure/B12866579.png)
![[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12866587.png)
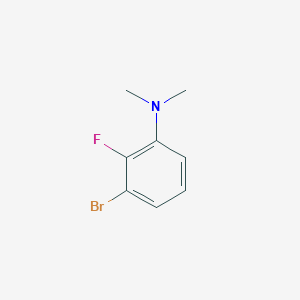
![2-Bromo-5-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12866621.png)
